1-(4-(Piperazin-1-yl)phenyl)guanidine
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Overview
Description
N-[4-(piperazin-1-yl)phenyl]guanidine is a compound that features a piperazine ring attached to a phenyl group, which is further connected to a guanidine moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperazin-1-yl)phenyl]guanidine typically involves the reaction of 4-(piperazin-1-yl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired guanidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperazin-1-yl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(piperazin-1-yl)phenyl]urea, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
N-[4-(piperazin-1-yl)phenyl]guanidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(piperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Shares the piperazine and phenyl moieties but lacks the guanidine group.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with different functional groups.
Uniqueness
N-[4-(piperazin-1-yl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
2-(4-piperazin-1-ylphenyl)guanidine |
InChI |
InChI=1S/C11H17N5/c12-11(13)15-9-1-3-10(4-2-9)16-7-5-14-6-8-16/h1-4,14H,5-8H2,(H4,12,13,15) |
InChI Key |
RUYWPOLAHPWPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
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